3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) involved the synthesis of 1,3-thiazole derivatives, including compounds structurally related to the one . These compounds demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Antimicrobial and Antilipase Activity : Başoğlu et al. (2013) synthesized compounds containing a structure similar to the query compound. These showed good-moderate antimicrobial activity against various microorganisms and demonstrated antiurease and antilipase activities (Başoğlu et al., 2013).
Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the query compound, as new anti-mycobacterial chemotypes. Several compounds showed potential anti-tubercular activity with low cytotoxicity (Pancholia et al., 2016).
Structural Analysis and Synthesis Techniques
Crystal Structure Analysis : Al-Omary et al. (2015) analyzed the crystal structure of a 1,3,4-oxadiazole-2-thione derivative, which shares structural similarities with the query compound. The study provided insights into molecular conformations and crystal packing features (Al-Omary et al., 2015).
Microwave-assisted Synthesis : Saad et al. (2011) described a microwave-assisted, solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. This study provides an efficient method for synthesizing compounds structurally related to the query compound (Saad et al., 2011).
Electrochemical Study of Analogous Compounds : Jovanović et al. (2019) conducted an electrochemical study on benzimidazole derivatives, closely related to the query compound. This study explored the redox chemistry and provided insights into the electronic properties of such compounds (Jovanović et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This could result in a variety of effects, depending on the nature of the targets and the specific interactions .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . The downstream effects of these changes could include a variety of cellular responses .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a variety of effects, including antibacterial and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds .
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-17-15-13(7-10-26-15)20-21-23(17)11-5-8-22(9-6-11)18(25)16-19-12-3-1-2-4-14(12)27-16/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUWNQENVCGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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